4-(4-Nitrophenyl)-1-butanol

Descripción general

Descripción

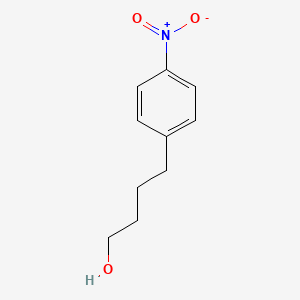

4-(4-Nitrophenyl)-1-butanol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a butanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1-butanol typically involves the nitration of phenylbutanol. One common method is the nitration of 4-phenyl-1-butanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 4-(4-Aminophenyl)-1-butanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 4-(4-Aminophenyl)-1-butanol.

Oxidation: 4-(4-Nitrophenyl)butanal or 4-(4-Nitrophenyl)butanoic acid.

Substitution: Various substituted phenylbutanol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-Nitrophenyl)-1-butanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antibiotic Development : It has been utilized in the synthesis of novel antibiotics targeting resistant bacterial strains. The compound acts as a building block for more complex structures that exhibit antimicrobial properties .

- Antidiabetic Agents : Research indicates that derivatives of this compound can lead to effective antidiabetic medications by modulating glucose metabolism and insulin sensitivity .

- Kinase Inhibitors : The compound has shown potential as a precursor for developing kinase inhibitors, which are vital in treating cancers and other diseases characterized by abnormal cell signaling pathways .

Case Study: Synthesis of Antimycobacterial Agents

A study highlighted the synthesis of new antimycobacterial agents from this compound derivatives. These compounds demonstrated significant activity against Mycobacterium tuberculosis, showcasing the compound's utility in addressing infectious diseases .

Material Science

In material science, this compound is employed in the development of polymers and coatings:

- Polymer Synthesis : The compound is used as a monomer in the production of polyurethanes and other polymeric materials, enhancing their mechanical properties and thermal stability .

- Coatings : Its incorporation into coatings improves adhesion and resistance to environmental degradation, making it suitable for industrial applications .

Biochemical Applications

The compound has also found applications in biochemistry:

- Chemoenzymatic Synthesis : It has been utilized in the chemoenzymatic synthesis of bacterial O-antigens, which are crucial for vaccine development against various pathogens .

- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can serve as enzyme inhibitors, particularly in studies related to metabolic pathways and signal transduction .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(4-Nitrophenyl)-1-butanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The compound may also act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions.

Comparación Con Compuestos Similares

4-Nitrophenol: Similar structure but lacks the butanol chain.

4-(4-Aminophenyl)-1-butanol: The reduced form of 4-(4-Nitrophenyl)-1-butanol.

4-Nitrobenzyl alcohol: Similar nitro-substituted phenyl ring but with a different alkyl chain.

Uniqueness: this compound is unique due to the presence of both the nitro group and the butanol chain, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Actividad Biológica

4-(4-Nitrophenyl)-1-butanol, a compound with the CAS number 79524-20-2, has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a butanol chain attached to a nitrophenyl group. The chemical structure can be represented as follows:

This compound is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide, which suggests favorable absorption and distribution properties in biological systems.

Target Interactions:

The compound is primarily utilized as a precursor in the synthesis of phenylamine derivatives, which are known to interact with various neurotransmitter receptors. These interactions can influence signaling pathways associated with neurotransmitters like dopamine and serotonin.

Biochemical Pathways:

Research indicates that this compound may modulate several biochemical pathways. It has been shown to affect the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation. Additionally, it interacts with cytochrome P450 enzymes, affecting the metabolism of various substances .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. In vitro testing demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In cellular assays, it exhibited cytotoxic effects on cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). The IC50 values observed indicate a promising therapeutic index for further development .

Case Studies

-

Antibacterial Efficacy:

A study conducted on the antibacterial effects of this compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined for several bacterial strains, demonstrating its broad-spectrum activity. -

Cytotoxicity in Cancer Models:

In a comparative study involving multiple cancer cell lines, this compound showed varying degrees of cytotoxicity. The compound was tested against L1210 (murine leukemia cells) and demonstrated significant growth inhibition at concentrations as low as 10 µM .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption due to its solubility in organic solvents. Its metabolism primarily involves oxidation through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the established synthesis routes for 4-(4-Nitrophenyl)-1-butanol, and how do traditional methods compare to emerging biocatalytic approaches?

Answer: Traditional synthesis often involves nitro-group functionalization of phenylbutanol derivatives via Friedel-Crafts alkylation or nitration of pre-formed aromatic alcohols. For example, nitration of 4-phenyl-1-butanol using nitric acid/sulfuric acid mixtures can yield the target compound, though regioselectivity must be carefully controlled to avoid ortho/meta byproducts . Emerging biocatalytic routes (e.g., using lipases or esterases) may offer greener alternatives, such as enzymatic hydrolysis of 4-nitrophenyl esters (e.g., 4-nitrophenyl butyrate) to generate intermediates, though optimization of reaction conditions (pH, temperature, solvent) is critical for yield improvement .

Q. What purification and characterization protocols are recommended for this compound?

Answer:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are standard methods. Purity (>95%) can be verified via GC analysis, as referenced in reagent catalogs for similar nitrophenyl derivatives .

- Characterization:

Advanced Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound and its derivatives?

Answer: Contradictions in bioactivity (e.g., antimicrobial or cytotoxic effects) may arise from:

- Metabolic variability : Metabolites like 4-nitrophenol (a common hydrolysis product) exhibit distinct biological effects. Quantifying metabolite formation (e.g., via LC-MS/MS) in assay media is essential .

- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell line sensitivity (e.g., colorectal vs. lung cancer models) can skew results. Standardize protocols using controls like 4-nitrophenol to isolate compound-specific effects .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

Q. What structural modifications of this compound could enhance its bioactivity, and how can SAR studies be designed?

Answer:

- Modifications :

- SAR Design :

- Synthesize derivatives systematically (e.g., via Mitsunobu reactions for ether analogs).

- Test against standardized assays (e.g., antimicrobial disk diffusion, IC in cancer cells) with controls for nitro-reductase activity .

Q. Future Research Directions

- Biocatalytic Optimization : Engineer thermostable lipases (e.g., LipTL) to improve enantioselectivity in asymmetric synthesis .

- Environmental Impact : Assess biodegradation pathways using OECD 301F tests to evaluate ecotoxicity .

- Targeted Drug Delivery : Conjugate with nanoparticles to enhance bioavailability and reduce nitro-group toxicity .

Propiedades

IUPAC Name |

4-(4-nitrophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYJBAQONVFIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000562 | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79524-20-2 | |

| Record name | 4-Nitrobenzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79524-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.